3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a five-membered oxolane ring and a carbaldehyde functional group. Its molecular formula is , with a molecular weight of 178.18 g/mol. The compound is particularly notable for the presence of two fluorine atoms attached to the ethyl group, which significantly influence its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The chemical reactivity of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can be attributed to both the aldehyde functional group and the oxolane ring. Key types of reactions include:
The synthesis of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde can be achieved through several methods:
3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde has potential applications in various fields:
Interaction studies for 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde are essential to understand its reactivity and potential biological effects. Initial findings indicate that the compound may interact with proteins or enzymes through its reactive aldehyde group. Such interactions could influence metabolic pathways and warrant further investigation into its pharmacodynamics and toxicology profiles.
Several compounds share structural similarities with 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-Fluoroethyl)oxolane-3-carbaldehyde | Contains only one fluorine atom; less lipophilic | |
| 4-(2,2-Difluoroethyl)oxane-4-carboxylic acid | Carboxylic acid instead of aldehyde; different reactivity | |
| 3-(2-Bromoethyl)oxetane-3-carbaldehyde | Bromine substituent; different electrophilic properties |
The uniqueness of 3-(2,2-Difluoroethyl)oxolane-3-carbaldehyde lies in its combination of a difluoroethyl group with an oxolane ring and an aldehyde functionality. This configuration enhances its reactivity and potential applications compared to similar compounds that lack either the fluorinated substituent or the specific functional groups present in this compound.